molecular formula C23H28F2N8O B605722 Cdk12-IN-3

Cdk12-IN-3

Cat. No.: B605722
M. Wt: 470.5 g/mol
InChI Key: KULPPFCRBINTBS-AWEZNQCLSA-N
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Description

Cdk12-IN-3 is a selective inhibitor of cyclin-dependent kinase 12 (CDK12), an enzyme that plays a crucial role in regulating transcription and maintaining genomic stability. CDK12 is involved in the transcriptional elongation of genes associated with DNA damage response and repair. Inhibition of CDK12 has shown potential in cancer therapy, particularly in targeting tumors with deficiencies in DNA repair mechanisms .

Preparation Methods

The synthesis of Cdk12-IN-3 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s selectivity and potency. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring compliance with regulatory standards for pharmaceutical manufacturing. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures .

Chemical Reactions Analysis

Cdk12-IN-3 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .

Scientific Research Applications

Cdk12-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

Cdk12-IN-3 exerts its effects by selectively binding to the ATP-binding pocket of CDK12, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of the carboxyl-terminal domain of RNA polymerase II, leading to a reduction in transcriptional elongation of genes involved in DNA damage response and repair. The molecular targets and pathways involved include the BRCA1/2 genes, the PI3K-AKT signaling pathway, and the noncanonical NF-κB pathway .

Comparison with Similar Compounds

Cdk12-IN-3 is unique among CDK12 inhibitors due to its high selectivity and potency. Similar compounds include:

This compound stands out due to its ability to selectively inhibit CDK12 without significantly affecting other cyclin-dependent kinases, making it a valuable tool for studying CDK12-specific functions and a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

2-[(2S)-1-[6-[(4,5-difluoro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]piperidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N8O/c1-13(2)33-12-27-20-21(26-11-17-28-16-7-6-15(24)18(25)19(16)29-17)30-23(31-22(20)33)32-9-4-3-5-14(32)8-10-34/h6-7,12-14,34H,3-5,8-11H2,1-2H3,(H,28,29)(H,26,30,31)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULPPFCRBINTBS-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)N3CCCCC3CCO)NCC4=NC5=C(N4)C=CC(=C5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C=NC2=C(N=C(N=C21)N3CCCC[C@H]3CCO)NCC4=NC5=C(N4)C=CC(=C5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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